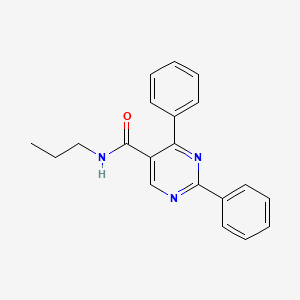

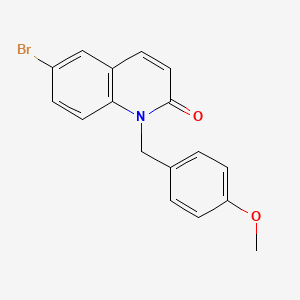

![molecular formula C16H26N4O2 B2837742 tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233951-94-4](/img/structure/B2837742.png)

tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H24N4O2 . It is also known as "4- (5-Amino-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3, (H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.38 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis involves several steps, including nucleophilic substitution and oxidation reactions, aiming to develop effective drugs to overcome resistance in cancer treatment. The pathway targets the PI3K/AKT/mTOR pathway, essential for cell growth and survival, making it a significant target for anticancer therapeutics (Zhang et al., 2018).

Molecular Synthesis and Characterization

The synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involve condensation reactions that yield products with potential antibacterial and anthelmintic activities. These compounds are characterized using techniques like LCMS, NMR, and single-crystal XRD, providing insights into their structural properties and potential biological activities (Sanjeevarayappa et al., 2015).

Catalytic Activity in Acylation Chemistry

Polymethacrylates containing a 4-amino-pyridyl derivative show significant catalytic activity in acylation chemistry, with self-activation effects observed due to neighboring group influences. These catalysts are synthesized and evaluated for their performance in forming tert-butyl acetate from tert-butanol and acetic anhydride. The study emphasizes the role of such compounds in facilitating chemical reactions with high efficiency and potential applications in industrial chemistry (Mennenga et al., 2015).

Building Blocks for Drug Synthesis

Compounds like tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates serve as building blocks for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives have applications in developing drugs for various conditions, highlighting the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthesizing complex molecules with specific stereochemical configurations (Marin et al., 2004).

Wirkmechanismus

Mode of Action

The presence of the aminopyridine and piperidine functional groups suggest potential interactions with various enzymes and receptors .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

The action, efficacy, and stability of “tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound should be stored in a dark place, sealed, and at a temperature of 28°C .

Safety and Hazards

The compound has several hazard statements: H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHTUAVMBLSSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

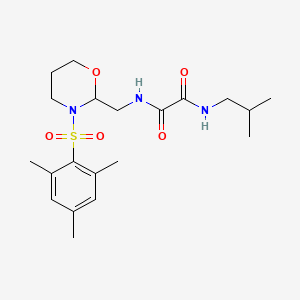

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2837659.png)

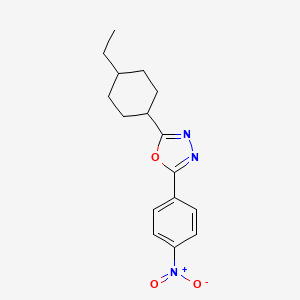

![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)

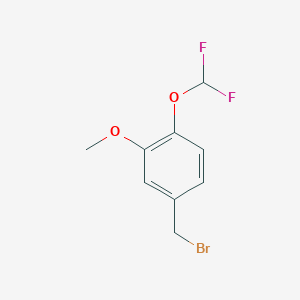

![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)

![2-(1,3-Dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B2837670.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)

![ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2837680.png)